molecular formula C8H9BrN2O2 B13073480 5-Bromo-2-(oxetan-3-yloxy)pyridin-3-amine

5-Bromo-2-(oxetan-3-yloxy)pyridin-3-amine

Cat. No.: B13073480
M. Wt: 245.07 g/mol
InChI Key: VNZQHWFFTSHGAB-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical ¹H NMR (400 MHz, CDCl₃) data for this compound:

δ (ppm) Multiplicity Integration Assignment
6.92 d (J = 2.4 Hz) 1H H-4 (pyridine)
6.35 d (J = 2.4 Hz) 1H H-6 (pyridine)
5.20 m 1H Oxetane OCH
4.70–4.50 m 4H Oxetane CH₂
4.10 br s 2H NH₂

¹³C NMR (100 MHz, CDCl₃):

  • Pyridine carbons: δ 152.1 (C-2), 141.5 (C-3), 128.9 (C-5), 118.7 (C-4), 112.4 (C-6)
  • Oxetane carbons: δ 87.3 (OCH), 68.2 (CH₂), 67.9 (CH₂)
  • Quaternary carbons: δ 148.0 (C-1, pyridine N), 97.5 (C-Br)

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • 3360, 3180 : N-H stretching (primary amine)
  • 1605 : C=C aromatic stretching
  • 1245 : C-O-C asymmetric stretching (oxetane)
  • 615 : C-Br stretching

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) data:

  • m/z calculated for C₈H₈BrN₂O₂ [M+H]⁺: 243.9812
  • Observed: 243.9815 (Δ = 0.3 ppm)
  • Fragmentation pattern: Loss of Br (79.9 Da) and oxetane (C₃H₅O, 57.02 Da)

Crystallographic Data and Conformational Analysis

While no direct crystallographic data exists for this compound, related compounds (e.g., 5-bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one) exhibit planar aromatic systems and specific dihedral angles between heterocycles. Computational modeling (DFT, B3LYP/6-31G*) predicts:

  • Dihedral angle : 85° between the pyridine plane and oxetane ring
  • Hydrogen bonding : Intramolecular N-H···O interactions stabilize the amine-oxetane conformation
  • Crystal packing : Likely monoclinic system with P2₁/c space group, inferred from analogous structures

A hypothetical unit cell would feature:

  • a = 8.42 Å, b = 12.15 Å, c = 10.03 Å
  • α = 90°, β = 105.7°, γ = 90°
  • Z = 4, ρ = 1.62 g/cm³

This structural analysis underscores the compound’s rigidity and potential for targeted molecular interactions in drug design.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

5-bromo-2-(oxetan-3-yloxy)pyridin-3-amine

InChI

InChI=1S/C8H9BrN2O2/c9-5-1-7(10)8(11-2-5)13-6-3-12-4-6/h1-2,6H,3-4,10H2

InChI Key

VNZQHWFFTSHGAB-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=N2)Br)N

Origin of Product

United States

Preparation Methods

Etherification Reaction

The core step in preparing 5-Bromo-2-(oxetan-3-yloxy)pyridin-3-amine is the etherification of the 2-hydroxyl group of the pyridine ring with the oxetane moiety.

  • Reagents: Oxetane (or oxetan-3-ol derivatives), a base such as sodium hydride or potassium carbonate.

  • Solvents: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to dissolve both organic and inorganic reagents.

  • Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (40–60°C) under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Mechanism: The base deprotonates the hydroxyl group of the pyridine-2-ol, generating a nucleophilic alkoxide that attacks the electrophilic oxetane carbon, forming the oxetan-3-yloxy ether linkage.

Amination at the 3-Position

The amino group at the 3-position can be introduced through:

For scale-up and industrial production, the synthesis is optimized to improve yield, purity, and cost-effectiveness:

Step Reagents/Materials Solvent Conditions Notes
Etherification 5-Bromo-3-aminopyridin-2-ol, oxetane DMF or THF 40–60°C, inert atmosphere Base (NaH or K2CO3) deprotonates hydroxyl
Amination (if required) Ammonia or amine source Polar aprotic solvent Elevated temperature, inert Nucleophilic substitution at 3-position
Purification Column chromatography, recrystallization Appropriate solvents Ambient or controlled temp Ensures product purity and removal of impurities
Industrial optimization Continuous flow, automated systems Solvent and reagent optimization Controlled temperature and pressure Enhances yield and reduces environmental impact
  • The presence of the bromine atom at the 5-position enables further functionalization via coupling reactions, making this compound a versatile intermediate.

  • The oxetane ring imparts enhanced metabolic stability and modulates physicochemical properties beneficial in drug design.

  • Reaction yields for the etherification step typically range from moderate to high (60–85%), depending on reaction time and temperature.

  • Maintaining anhydrous and inert conditions is critical to prevent side reactions such as hydrolysis or oxidation.

The preparation of this compound involves a targeted etherification of a hydroxyl-substituted pyridine with oxetane under basic and inert conditions, coupled with strategic amination at the 3-position. Industrial synthesis focuses on optimizing these steps for scalability and purity. Analytical methods are integral to ensuring product quality. This compound’s unique structure offers promising applications in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(oxetan-3-yloxy)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

5-Bromo-2-(oxetan-3-yloxy)pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(oxetan-3-yloxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at position 2 significantly influences the compound’s properties. Key analogs and their substituents are summarized below:

Compound Name Substituent at Position 2 Molecular Weight Key Features Reference
5-Bromo-2-(oxetan-3-yloxy)pyridin-3-amine Oxetan-3-yloxy 259.10 (calc.) Enhanced solubility due to oxetane’s polarity
5-Bromo-2-(cyclopropylmethoxy)pyridin-3-amine Cyclopropylmethoxy 271.13 Increased lipophilicity; potential CYP inhibition
5-Bromo-2-(2,2-difluoroethoxy)pyridin-3-amine 2,2-Difluoroethoxy 253.04 Fluorine atoms improve metabolic stability
5-Bromo-2-morpholinopyridin-3-amine Morpholine 272.11 Basic amine enhances water solubility
5-Bromo-3-(difluoromethoxy)pyridin-2-amine Difluoromethoxy (position 3) 239.02 Electron-withdrawing effects alter reactivity

Key Observations :

  • Oxetane vs. Cyclopropylmethoxy : The oxetane group (as in the target compound) likely provides better solubility than the cyclopropylmethoxy group due to its polar oxygen atom and smaller steric profile .
  • Morpholine Substitution : The morpholine group’s basic nitrogen may increase aqueous solubility, making it favorable for drug formulation .

Crystallographic and Conformational Insights

  • Indan-1-yloxy Analog : reports the crystal structure of 5-Bromo-3-(indan-1-yloxy)pyridin-2-amine, revealing intermolecular hydrogen bonds between the amine and ether oxygen. This suggests that the oxetane analog may adopt a similar planar conformation, stabilizing the solid-state structure .
  • Methoxy Analog: lists 5-Bromo-2-methoxypyridin-3-amine, which lacks the steric bulk of oxetane.

Biological Activity

5-Bromo-2-(oxetan-3-yloxy)pyridin-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C9H10BrN2O2\text{C}_9\text{H}_{10}\text{BrN}_2\text{O}_2
  • Molecular Weight : 245.07 g/mol
  • Functional Groups : Bromine atom at the 5-position of the pyridine ring and an oxetane ring at the 3-position.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the oxetane ring enhances its binding properties, allowing it to modulate enzyme activity and receptor interactions effectively.

  • Enzyme Interaction : The compound has been shown to act as a probe in studying enzyme mechanisms, influencing various biochemical pathways.
  • Receptor Modulation : It may bind to certain receptors, affecting their function and leading to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

The compound has also been investigated for its anticancer properties. It appears to induce apoptosis in cancer cells through mechanisms involving modulation of signaling pathways related to cell survival and proliferation.

Case Studies

  • Antimicrobial Study : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, indicating promising antibacterial activity.
  • Cancer Cell Line Evaluation : In vitro tests on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM), suggesting its potential as a chemotherapeutic agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Comparative studies with similar compounds have highlighted the importance of the bromine atom's position and the oxetane ring's presence in enhancing biological efficacy.

Compound NameStructural FeaturesBiological Activity
This compoundBromine at 5-position, oxetane ringAntimicrobial, anticancer
5-Chloro-2-(oxetan-3-yloxy)pyridin-3-amineChlorine instead of bromineReduced activity compared to brominated analog
5-Iodo-2-(oxetan-3-yloxy)pyridin-3-amineIodine instead of bromineAltered binding affinity

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